N-(1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide
Description
This compound (CAS: 946228-43-9; molecular formula: C₁₈H₁₃ClN₄O₂S) features a benzothiazole core substituted at the 2-position with a pyridin-2-ylmethyl group and a 3-methyl-1,2-oxazole-5-carboxamide moiety. Its molecular weight is 384.84 g/mol.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c1-12-10-15(24-21-12)17(23)22(11-13-6-4-5-9-19-13)18-20-14-7-2-3-8-16(14)25-18/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKRHRJNXKSVBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of Benzothiazole Intermediate: The benzothiazole moiety can be synthesized via a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Isoxazole Formation: The isoxazole ring can be constructed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
Coupling Reactions: The final compound is obtained by coupling the benzothiazole and isoxazole intermediates with a pyridine derivative under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to scale up the production while maintaining efficiency and reducing reaction times .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or alcohols .
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to N-(1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide exhibit a range of biological activities:
Antimicrobial Properties
Several studies have demonstrated that benzothiazole derivatives possess significant antimicrobial properties. For instance, a related compound showed effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .
Anticancer Activity
The anticancer potential of this compound class has been highlighted in various studies. A notable case study evaluated the cytotoxic effects against different cancer cell lines:
| Cell Line | IC50 (μM) | Reference Compound (Doxorubicin) IC50 (μM) |
|---|---|---|
| MCF-7 (Breast) | 14.34 | 19.35 |
| HCT-116 (Colon) | 6.90 | 11.26 |
| A549 (Lung) | 25.73 | 22.96 |
These results indicate that compounds similar to this compound exhibit promising anticancer properties . The mechanism of action typically involves:
- Inhibition of key enzymes involved in cancer cell proliferation.
- Induction of apoptosis , leading to programmed cell death in malignant cells.
- Interference with DNA replication , preventing cancer cells from dividing.
Case Studies
A significant case study involved the evaluation of various benzothiazole derivatives against multiple cancer types. Modifications on the benzothiazole ring were found to significantly influence cytotoxicity, with electron-withdrawing groups enhancing activity .
Another study focused on the synthesis and biological evaluation of new derivatives related to this compound class, revealing good interactions with biological targets through computational docking studies .
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, in anti-tubercular applications, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts cell wall formation, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Substituent Variations on the Benzothiazole Ring
- N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide
- Key Differences : Fluorine atoms at the 4- and 6-positions of the benzothiazole ring increase electronegativity and metabolic stability compared to the unsubstituted benzothiazole in the target compound. The morpholinylethyl group replaces the pyridylmethyl substituent, introducing a tertiary amine that may alter solubility and bioavailability .
- Impact : Fluorination likely enhances oxidative stability but may reduce lipophilicity. The morpholine group could improve water solubility but reduce aromatic interactions.
Core Heterocycle Modifications
- 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Key Differences: Replaces the benzothiazole with a simpler thiazole ring and substitutes the oxazole with an isoxazole (oxygen at position 2 instead of 1). This reduces aromatic conjugation and molecular weight (C₈H₇N₃O₂S; 215.23 g/mol) .
Pyridine and Amide Group Variations
- N-(6-Chloropyridin-2-yl)-2,2-dimethylpropanamide Key Differences: Features a chloropyridine group instead of benzothiazole and a dimethylpropanamide chain instead of oxazole-carboxamide. The molecular formula (C₇H₆ClNO; 155.58 g/mol) reflects a significant reduction in complexity . Impact: The absence of fused aromatic systems limits interactions with hydrophobic pockets, while the chlorine atom may increase steric hindrance.
Chlorinated Benzothiazole Derivatives
- N-(6-Chloro-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide Key Differences: Nearly identical to the target compound but introduces a chlorine atom at the 6-position of the benzothiazole (C₁₈H₁₃ClN₄O₂S; 384.84 g/mol) . Impact: Chlorination increases molecular weight and lipophilicity (ClogP ~3.2 vs.
Structural and Functional Data Table
Research Findings and Implications
- Bioactivity : The target compound’s benzothiazole-pyridylmethyl combination is associated with kinase inhibition in preliminary studies, while the chlorinated analogue shows improved potency but higher cytotoxicity.
- Solubility : Pyridylmethyl groups enhance aqueous solubility compared to morpholinylethyl or chloropyridine derivatives .
- Synthetic Accessibility : The oxazole-carboxamide linkage is synthetically straightforward, whereas isoxazole derivatives require regioselective oxidation .
Biological Activity
N-(1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₄H₁₅N₃O₂S
- Molecular Weight : 273.36 g/mol
Antimicrobial Activity
Research has shown that derivatives of benzothiazole and oxazole exhibit significant antimicrobial properties. A study conducted on various oxazole derivatives indicated that compounds similar to this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
| Compound | S. aureus (mm) | E. coli (mm) |
|---|---|---|
| Test Compound | 20 | 17 |
| Amoxicillin | 30 | 27 |
These results suggest that the compound may possess significant antibacterial activity comparable to established antibiotics like amoxicillin .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor for various enzymes involved in disease pathways. For instance, similar oxazole derivatives have been studied for their inhibitory effects on cyclooxygenase (COX) enzymes and phosphodiesterases (PDEs), which are critical in inflammation and cancer pathways. The inhibition of these enzymes could lead to anti-inflammatory and anticancer effects.
In particular, a related study indicated that certain oxazole derivatives exhibited IC50 values in the low micromolar range against COX enzymes, suggesting a promising therapeutic profile for inflammatory diseases .
Study on Antimicrobial Efficacy
A comprehensive review highlighted the antimicrobial efficacy of oxazole derivatives. The review categorized compounds based on their structural modifications and corresponding biological activities. The findings indicated that compounds with a benzothiazole moiety showed enhanced antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli.
Therapeutic Applications
The therapeutic potential of this compound extends beyond antimicrobial activity. Its ability to inhibit key enzymes involved in inflammatory processes positions it as a candidate for developing anti-inflammatory drugs. Further research is needed to explore its efficacy in vivo and its potential side effects.
Q & A
What are the standard synthetic routes for N-(1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide, and how can reaction conditions be optimized?
Level: Basic
Methodological Answer:
The synthesis typically involves multi-step reactions, such as coupling benzothiazole and oxazole precursors. For example, a common approach uses K₂CO₃ as a base in polar aprotic solvents like DMF under ambient conditions to facilitate nucleophilic substitution or condensation reactions . Optimization includes:
- Solvent selection : DMF enhances solubility of intermediates, but alternatives like acetonitrile may reduce side reactions.
- Catalyst/base tuning : Adjusting equivalents of K₂CO₃ (e.g., 1.2 mmol vs. 1.0 mmol substrate) improves yield by driving equilibria .
- Temperature control : Stirring at room temperature minimizes decomposition of heat-sensitive intermediates, though mild heating (40–60°C) may accelerate sluggish steps .
Which spectroscopic and crystallographic methods are most effective for characterizing this compound's structure?
Level: Basic
Methodological Answer:
- X-ray crystallography : Resolves absolute stereochemistry and bond angles, as demonstrated for analogous benzothiazole-oxazole hybrids (e.g., C–S bond lengths of 1.73–1.76 Å) .
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent effects; pyridyl methyl protons resonate at δ 3.8–4.2 ppm, while oxazole C=O appears at ~165 ppm in ¹³C spectra .
- IR spectroscopy : Confirms carbonyl (1670–1700 cm⁻¹) and benzothiazole C=N (1600–1620 cm⁻¹) stretches .
- Elemental analysis : Validates purity (>95%) by matching calculated vs. experimental C/H/N/S percentages .
How can researchers design analogs of this compound to study structure-activity relationships (SAR), and what substituents are most promising?
Level: Advanced
Methodological Answer:
- Core modifications : Replace the pyridylmethyl group with substituted aryl rings (e.g., 4-fluorophenyl or 4-bromophenyl) to assess electronic effects on bioactivity .
- Heterocycle swapping : Substitute oxazole with isoxazole or thiazole to probe ring size and heteroatom impacts .
- Substituent libraries : Use parallel synthesis (e.g., Ullmann coupling or Suzuki-Miyaura reactions) to generate derivatives with varied alkyl/aryl groups at the benzothiazole 2-position .
- Bioisosteres : Replace the carboxamide with sulfonamide or urea groups to modulate solubility and target binding .
What computational strategies are employed to predict the compound's biological targets and binding modes?
Level: Advanced
Methodological Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with proteins (e.g., kinases or GPCRs). For example, docking studies of similar oxazole-carboxamides show hydrogen bonding with ATP-binding pockets (e.g., Thr184 in CDK2) .
- MD simulations : GROMACS or AMBER assess binding stability; RMSD <2.0 Å over 100 ns suggests robust target engagement .
- Pharmacophore mapping : MOE or Phase identifies critical features (e.g., hydrogen bond acceptors at the oxazole ring) for virtual screening of analogs .
How should contradictory data in synthesis yields or spectroscopic results be analyzed and resolved?
Level: Advanced
Methodological Answer:
- Yield discrepancies : Compare solvent purity (e.g., anhydrous DMF vs. technical grade) and moisture content (use of molecular sieves) . Low yields (e.g., 37% vs. 70% in analogous syntheses) may indicate competing side reactions requiring TLC monitoring .
- Spectral anomalies : For NMR, ensure deuterated solvent purity and correct referencing. Unexpected peaks (e.g., δ 7.5 ppm for residual protons) suggest incomplete deuterium exchange .
- Crystallographic mismatches : Re-index diffraction data using Olex2 or SHELX to verify unit cell parameters against reported analogs .
What experimental design principles ensure reproducibility in biological assays for this compound?
Level: Advanced
Methodological Answer:
- Dose-response curves : Use at least three independent replicates with 8–10 concentration points to calculate IC₅₀ values (e.g., for kinase inhibition) .
- Controls : Include vehicle (DMSO <0.1%) and reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .
- Blinding : Randomize sample treatment groups to minimize bias in high-throughput screens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
